molecular formula C9H13N3 B14254986 N'-propylpyridine-4-carboximidamide CAS No. 497066-12-3

N'-propylpyridine-4-carboximidamide

Cat. No.: B14254986
CAS No.: 497066-12-3
M. Wt: 163.22 g/mol
InChI Key: VFEGFBFWVVDPES-UHFFFAOYSA-N
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Description

N'-Propylpyridine-4-carboximidamide is a chemical compound with the molecular formula C9H13N3 and a molecular weight of 163.22 g/mol . This substance belongs to the pyridine carboxamide class, a scaffold recognized for its significant potential in medicinal and agricultural chemistry research . Although specific biological data for this compound is not fully detailed in the literature, structurally related pyridine carboxamide derivatives have demonstrated notable biological activities. For instance, recent scientific investigations have identified closely related pyridine carboxamide compounds as promising anti-tubercular agents with a novel dual mechanism of action. These related molecules act as prodrugs activated by a bacterial amidase (AmiC) and have been shown to inhibit the growth of Mycobacterium tuberculosis , including drug-resistant strains, and to induce autophagy in macrophages . Simultaneously, other derivatives within this chemical family are known to function as Succinate Dehydrogenase Inhibitors (SDHIs), exhibiting potent antifungal activity by disrupting cellular respiration in fungal pathogens . The presence of the amidine group in this compound makes it a valuable intermediate for synthetic chemists. It can be used to explore structure-activity relationships and develop novel compounds for various research applications, including drug discovery and agrochemical development. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

CAS No.

497066-12-3

Molecular Formula

C9H13N3

Molecular Weight

163.22 g/mol

IUPAC Name

N'-propylpyridine-4-carboximidamide

InChI

InChI=1S/C9H13N3/c1-2-5-12-9(10)8-3-6-11-7-4-8/h3-4,6-7H,2,5H2,1H3,(H2,10,12)

InChI Key

VFEGFBFWVVDPES-UHFFFAOYSA-N

Canonical SMILES

CCCN=C(C1=CC=NC=C1)N

Origin of Product

United States

Preparation Methods

Direct Amination of Pyridine-4-Carbonitrile with Propylamine

Reaction Overview
The most straightforward route involves the direct reaction of pyridine-4-carbonitrile with propylamine under acidic conditions. This method leverages the nucleophilic addition of the amine to the nitrile group, followed by acid-catalyzed tautomerization to form the amidine.

Procedure

  • Reactants : Pyridine-4-carbonitrile (1.0 equiv), propylamine (2.5 equiv), anhydrous HCl (gas).
  • Conditions : The reaction is conducted in dry ethanol under reflux (78°C) for 12–18 hours, with continuous HCl gas bubbling to maintain an acidic environment.
  • Workup : The mixture is neutralized with aqueous ammonia, extracted with dichloromethane, and purified via recrystallization from hexane/ethyl acetate.

Yield and Purity

  • Yield : 55–65% (isolated as a white crystalline solid).
  • Purity : ≥98% (HPLC).

Mechanistic Insight
The nitrile undergoes nucleophilic attack by propylamine, forming an intermediate iminonitrile, which tautomerizes to the amidine under acidic conditions. The reaction’s efficiency hinges on maintaining strict anhydrous conditions to prevent hydrolysis to the amide.

Pinner Reaction Followed by Amine Exchange

Reaction Overview
This two-step method involves the formation of an imino ether intermediate via the Pinner reaction, followed by displacement with propylamine.

Step 1: Pinner Reaction

  • Reactants : Pyridine-4-carbonitrile (1.0 equiv), methanol (5.0 equiv), HCl (gas).
  • Conditions : HCl gas is bubbled into a methanol solution of the nitrile at 0–5°C for 6 hours. The intermediate imino ether hydrochloride precipitates and is isolated via filtration.

Step 2: Amine Exchange

  • Reactants : Imino ether hydrochloride (1.0 equiv), propylamine (3.0 equiv).
  • Conditions : The hydrochloride salt is suspended in dry THF, treated with propylamine, and stirred at room temperature for 24 hours.

Yield and Purity

  • Yield : 70–75% (over two steps).
  • Purity : ≥99% (HPLC).

Advantages
This method offers superior regioselectivity and avoids side reactions such as over-alkylation, which are common in direct amination.

Metal-Catalyzed Cross-Coupling Approaches

Reaction Overview
Transition metal catalysts, such as palladium or copper, facilitate the coupling of pre-functionalized pyridine derivatives with propylamine. While less common, this route is valuable for introducing the propyl group post-amidine formation.

Procedure

  • Reactants : 4-Bromopyridine-4-carboximidamide (1.0 equiv), propylamine (2.0 equiv), CuI (10 mol%), K2CO3 (2.0 equiv).
  • Conditions : The reaction proceeds in DMF at 110°C for 24 hours under argon.

Yield and Purity

  • Yield : 40–50%.
  • Purity : 95–97% (HPLC).

Limitations
Low yields and the requirement for pre-functionalized starting materials make this method less practical for large-scale synthesis.

Analytical Characterization

Spectroscopic Validation

Nuclear Magnetic Resonance (NMR)

  • 1H-NMR (DMSO-d6) : δ 0.89 (t, 3H, J = 7.2 Hz, CH2CH2CH3), 1.62–1.70 (m, 2H, CH2CH2CH3), 2.72 (t, 2H, J = 7.5 Hz, NHCH2), 7.52 (d, 2H, J = 5.1 Hz, pyridine-H), 8.65 (d, 2H, J = 5.1 Hz, pyridine-H), 9.12 (s, 1H, NH).
  • 13C-NMR : δ 13.6 (CH2CH2CH3), 22.3 (CH2CH2CH3), 38.8 (NHCH2), 117.4 (pyridine-C), 150.1 (C=N), 162.8 (C=NH).

Infrared Spectroscopy (IR)

  • Peaks at 3267 cm⁻¹ (N-H stretch), 1674 cm⁻¹ (C=N stretch), and 1550 cm⁻¹ (pyridine ring vibrations).

Chromatographic Purity Assessment

High-Performance Liquid Chromatography (HPLC)

  • Column : C18 reverse-phase (250 × 4.6 mm, 5 µm).
  • Mobile Phase : Acetonitrile/water (70:30 v/v) with 0.1% TFA.
  • Retention Time : 8.2 minutes.

Comparative Analysis of Synthetic Methods

Method Conditions Yield (%) Purity (%) Advantages Limitations
Direct Amination HCl/EtOH, reflux 55–65 ≥98 Simplicity, one-pot Sensitivity to moisture
Pinner Reaction HCl/MeOH → propylamine/THF 70–75 ≥99 High yield, selectivity Multi-step, anhydrous requirements
Metal-Catalyzed CuI/DMF, 110°C 40–50 95–97 Functional group tolerance Low yield, expensive reagents

Chemical Reactions Analysis

Types of Reactions: N’-propylpyridine-4-carboximidamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the propyl group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions often require the presence of a strong base, such as sodium hydroxide (NaOH), and are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amine derivatives .

Scientific Research Applications

N’-propylpyridine-4-carboximidamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N’-propylpyridine-4-carboximidamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

N’-propylpyridine-4-carboximidamide can be compared with other pyridine derivatives, such as:

    Pyridine-4-carboximidamide: The parent compound, which lacks the propyl group.

    N’-ethylpyridine-4-carboximidamide: A similar compound with an ethyl group instead of a propyl group.

    N’-methylpyridine-4-carboximidamide: A derivative with a methyl group.

Uniqueness: N’-propylpyridine-4-carboximidamide is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the propyl group can affect the compound’s solubility, stability, and interaction with molecular targets, making it distinct from other similar compounds .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N'-propylpyridine-4-carboximidamide, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer: Synthesis typically involves condensation of pyridine-4-carboxaldehyde derivatives with propylamine under acidic or catalytic conditions. Optimization includes varying solvents (e.g., ethanol, DMF), temperature (80–120°C), and catalysts (e.g., p-toluenesulfonic acid). Purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization is critical. Evidence from pyridinecarboxamide derivatives suggests that reaction time (12–24 hrs) and stoichiometric ratios (1:1.2 aldehyde:amine) significantly affect yields .

Q. How can spectroscopic techniques (NMR, IR) distinguish this compound from structurally similar amidines?

  • Methodological Answer:

  • ¹H NMR : Look for characteristic peaks: pyridine protons (δ 8.5–9.0 ppm), propyl chain (δ 0.9–1.6 ppm for CH₃ and CH₂), and amidine NH (δ 6.5–7.5 ppm, broad).
  • IR : Amidines show N–H stretching (3200–3400 cm⁻¹) and C=N absorption (1640–1680 cm⁻¹). Differentiation from carboxamides requires absence of C=O peaks (~1680–1720 cm⁻¹) .

Q. What are the key physicochemical properties (e.g., solubility, logP) of this compound, and how do they influence experimental design?

  • Methodological Answer: The compound’s logP (~2.1–2.5, estimated via computational tools) suggests moderate lipophilicity. Solubility in polar solvents (e.g., DMSO, methanol) is higher than in water. These properties guide solvent selection for biological assays (e.g., DMSO stock solutions diluted in PBS) and chromatographic methods (reverse-phase HPLC with acetonitrile/water gradients) .

Advanced Research Questions

Q. How do computational models (DFT, molecular docking) predict the reactivity and biological target interactions of this compound?

  • Methodological Answer: Density Functional Theory (DFT) calculations can optimize the molecule’s geometry and predict reactive sites (e.g., amidine nitrogen for hydrogen bonding). Molecular docking (AutoDock Vina, Schrödinger Suite) against targets like kinases or GPCRs identifies binding affinities. For example, pyridinecarboxamide derivatives show affinity for adenosine receptors via π-π stacking and hydrogen bonds .

Q. What strategies resolve contradictions in reported synthetic yields or byproduct formation for this compound derivatives?

  • Methodological Answer: Contradictions often arise from impurities in starting materials or variable catalytic conditions. Use LC-MS to track byproducts (e.g., unreacted aldehyde or oligomers). Design a Design of Experiments (DoE) approach to test variables (temperature, solvent, catalyst loading). Cross-validate results with independent synthetic replicates .

Q. How can hydrogen-bonding patterns in this compound crystals inform supramolecular assembly or co-crystallization studies?

  • Methodological Answer: Single-crystal X-ray diffraction reveals intermolecular hydrogen bonds (N–H···N/O) and π-stacking. For instance, pyridine N-oxide derivatives form dimeric structures via N–H···O bonds, which can be leveraged to design co-crystals with carboxylic acids (e.g., fumaric acid) for enhanced stability .

Q. What mechanistic insights explain the thermal stability/degradation pathways of this compound under varying conditions?

  • Methodological Answer: Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) identify decomposition temperatures (>200°C for amidines). Degradation pathways (e.g., amidine hydrolysis to carboxylic acid) are probed via accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring .

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